molecular formula C17H15N3O2 B5870492 Methyl 3-[(3-methylquinoxalin-2-yl)amino]benzoate

Methyl 3-[(3-methylquinoxalin-2-yl)amino]benzoate

Cat. No.: B5870492
M. Wt: 293.32 g/mol
InChI Key: GYACLAKONSJCGM-UHFFFAOYSA-N
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Description

Methyl 3-[(3-methylquinoxalin-2-yl)amino]benzoate is a complex organic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3-methylquinoxalin-2-yl)amino]benzoate typically involves the reaction of 3-methylquinoxalin-2-amine with methyl 3-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-methylquinoxalin-2-yl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoxaline ring.

    Reduction: Reduced forms of the benzoate ester.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

Methyl 3-[(3-methylquinoxalin-2-yl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-[(3-methylquinoxalin-2-yl)amino]benzoate involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation. The compound binds to the active site of these enzymes, blocking their function and leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-[[(2’-cyanobiphenyl-4-yl)methyl]amino]benzoate
  • Methyl 4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoate
  • (3-methylquinoxalin-2-yl)methyl 3-{[(tert-butoxy)carbonyl]amino}benzoate

Uniqueness

Methyl 3-[(3-methylquinoxalin-2-yl)amino]benzoate stands out due to its unique quinoxaline structure, which imparts specific pharmacological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

methyl 3-[(3-methylquinoxalin-2-yl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-16(20-15-9-4-3-8-14(15)18-11)19-13-7-5-6-12(10-13)17(21)22-2/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYACLAKONSJCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1NC3=CC=CC(=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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